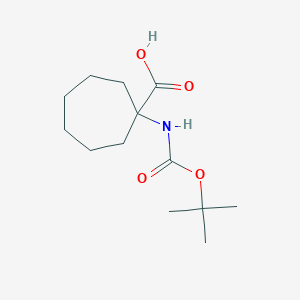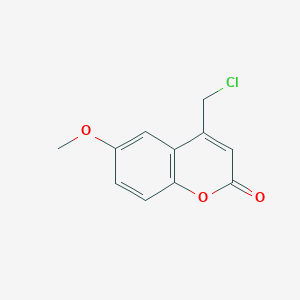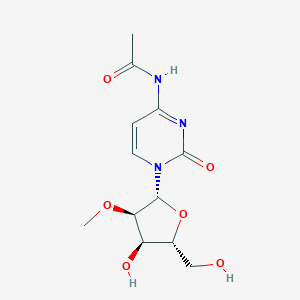
2,4-dichloro-N-(3-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N-(3-methylphenyl)benzamide, also known as diclofop-methyl, is a herbicide that is widely used in agriculture to control grass weeds. It belongs to the chemical family of aryloxyphenoxypropionates and was first introduced in the 1970s. Since then, it has become a popular choice among farmers due to its effectiveness in controlling grass weeds and its low toxicity to non-target organisms.
Mecanismo De Acción
Diclofop-methyl works by inhibiting the activity of the enzyme acetyl-CoA carboxylase (ACCase), which is essential for fatty acid biosynthesis in plants. This leads to the accumulation of toxic levels of malonyl-CoA, which disrupts the normal metabolic processes of the plant and eventually leads to its death.
Biochemical and Physiological Effects:
Diclofop-methyl has been shown to have minimal toxicity to non-target organisms, including humans and animals. It is rapidly metabolized and excreted from the body, and does not accumulate in the environment. However, it may have some toxic effects on aquatic organisms, such as fish and amphibians, if it enters water bodies through runoff or leaching.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diclofop-methyl is a valuable tool for studying the mechanism of fatty acid biosynthesis in plants. It has been used in several laboratory experiments to elucidate the role of ACCase in this process. However, it has some limitations, such as its specificity for grass weeds and its potential to cause environmental contamination if not used properly.
Direcciones Futuras
There are several areas of research that can be explored in relation to 2,4-dichloro-N-(3-methylphenyl)benzamidehyl. One possible direction is to investigate the molecular mechanisms of resistance to this herbicide in grass weeds, and to develop new strategies for controlling resistant populations. Another area of interest is to explore the potential of 2,4-dichloro-N-(3-methylphenyl)benzamidehyl as a lead compound for the development of novel herbicides with improved efficacy and safety profiles. Finally, more research is needed to better understand the environmental fate and effects of 2,4-dichloro-N-(3-methylphenyl)benzamidehyl, and to develop strategies for minimizing its impact on non-target organisms.
Métodos De Síntesis
The synthesis of 2,4-dichloro-N-(3-methylphenyl)benzamidehyl involves several steps, starting from the reaction of 2,4-dichlorophenol with 3-methylbenzyl chloride to form 2,4-dichloro-N-(3-methylphenyl)acetamide. This intermediate is then treated with methyl chloroformate to form 2,4-dichloro-N-(3-methylphenyl)benzamidehyl.
Aplicaciones Científicas De Investigación
Diclofop-methyl has been extensively studied for its effectiveness in controlling grass weeds in various crops, including wheat, barley, and rice. It has been found to be highly effective against several species of grass weeds, such as wild oat, green foxtail, and barnyardgrass.
Propiedades
Número CAS |
78986-90-0 |
|---|---|
Fórmula molecular |
C14H11Cl2NO |
Peso molecular |
280.1 g/mol |
Nombre IUPAC |
2,4-dichloro-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C14H11Cl2NO/c1-9-3-2-4-11(7-9)17-14(18)12-6-5-10(15)8-13(12)16/h2-8H,1H3,(H,17,18) |
Clave InChI |
BAARZDNNIUDJSO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Otros números CAS |
78986-90-0 |
Pictogramas |
Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-[(6-Chloro-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea](/img/structure/B182547.png)












